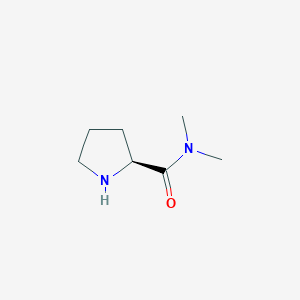

(2S)-N,N-dimethylpyrrolidine-2-carboxamide

描述

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of H-Pro-NMe2 is the transcription factor NME2 (NME/NM23 nucleoside diphosphate kinase 2) . NME2 is known to play a crucial role in the regulation of apoptosis in cancer cells .

Mode of Action

H-Pro-NMe2 interacts with its target, NME2, by binding to its domain (amino acids 1–66) . This interaction promotes the transcription of antiapoptotic genes, including miRNA (i.e., miR-100) and protein-encoding genes .

Biochemical Pathways

The interaction between H-Pro-NMe2 and NME2 affects several biochemical pathways. Specifically, it leads to the transcription of antiapoptotic genes, including miR-100 and protein-encoding genes such as RIPK1, STARD5, and LIMS1 . These genes play a crucial role in the suppression of apoptosis of cancer cells .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of H-Pro-NMe2’s action is the suppression of apoptosis in cancer cells . By promoting the transcription of antiapoptotic genes, H-Pro-NMe2 helps to prevent programmed cell death, thereby contributing to the survival of cancer cells .

生化分析

Biochemical Properties

The role of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in biochemical reactions is not well-documented in the literature. It is known that the compound can participate in various reactions due to its pyrrolidine ring and carboxamide group. The pyrrolidine ring can act as a nucleophile, participating in reactions with electrophiles, while the carboxamide group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .

Molecular Mechanism

It is hypothesized that the compound may interact with biomolecules through its carboxamide group, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Future studies should aim to identify the enzymes and cofactors that interact with this compound and any effects it may have on metabolic flux or metabolite levels .

Subcellular Localization

Future studies should aim to identify any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

生物活性

(2S)-N,N-dimethylpyrrolidine-2-carboxamide is a chiral amide compound characterized by a pyrrolidine ring and a carboxamide functional group. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The compound's stereochemistry, indicated by the "2S" designation, plays a crucial role in its biological activity and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

The structure of this compound includes:

- A pyrrolidine ring contributing to its cyclic nature.

- A carboxamide functional group , which is known for participating in various organic reactions such as hydrogen bonding and amide hydrolysis.

The presence of a chiral center allows for specific interactions with biological targets, making it a candidate for asymmetric synthesis in drug development.

Pharmacological Effects

This compound exhibits notable biological activities that have been studied primarily in the context of neurotransmitter modulation and central nervous system effects. Key findings include:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Cytotoxicity Studies : Various bioassays have assessed its cytotoxic effects on different cell lines, indicating variable potency depending on the cellular context .

Research indicates that this compound interacts with specific receptors and enzymes within biological systems. Some mechanisms include:

- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance have demonstrated its binding affinity to various proteins and receptors.

- Signal Transduction : The compound may influence signal transduction pathways, particularly those involved in neuronal signaling and vascular function .

Case Studies

- Neuropharmacological Studies : In one study, this compound was evaluated for its effects on synaptic transmission in rat brain slices. Results indicated enhanced synaptic efficacy at certain concentrations, suggesting potential use as a cognitive enhancer.

- Antioxidant Activity : Another investigation assessed the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed significant antioxidant activity, which may contribute to its neuroprotective effects .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with carboxamide | Neurotransmitter modulation potential |

| (2R)-N,N-dimethylpyrrolidine-2-carboxamide | Similar structure but different stereochemistry | Different biological activity due to stereoisomerism |

| N,N-diethylpyrrolidine-2-carboxamide | Ethyl groups instead of methyl groups | Altered steric hindrance affecting binding properties |

This table illustrates how variations in stereochemistry and functional groups can significantly impact biological activity and pharmacological potential.

科学研究应用

Medicinal Chemistry

(2S)-N,N-dimethylpyrrolidine-2-carboxamide has shown potential in drug development, particularly for conditions involving the central nervous system and cardiovascular system. Its applications include:

- Antidepressant and Anxiolytic Effects: Research indicates that this compound may modulate neurotransmitter systems, potentially aiding in the treatment of anxiety disorders and depression .

- Cardiovascular Health: The compound has been investigated for its role in managing hypertension and other cardiovascular conditions due to its interaction with vasopressin receptors .

Numerous studies have highlighted the biological activities associated with this compound:

- Anti-inflammatory Properties: In murine models, administration of this compound resulted in significant reductions in inflammatory markers such as IL-6, suggesting its potential as an anti-inflammatory agent.

- Neuroprotection: Studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage, indicating possible therapeutic applications in neurodegenerative diseases.

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to create complex molecules through various synthetic routes. Its chiral nature allows for the development of enantiomerically pure compounds that are essential in pharmaceutical applications .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, this compound was administered at varying doses. Blood plasma levels of IL-6 were measured post-treatment using ELISA techniques. The results indicated a statistically significant reduction in IL-6 levels compared to control groups, supporting its anti-inflammatory potential.

Case Study 2: Neuroprotective Effects

A separate study focused on cultured neuronal cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death rates and preserved neuronal function. These findings suggest that this compound could be beneficial in treating neurodegenerative conditions like Alzheimer's disease.

Data Tables

属性

IUPAC Name |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLMAIJXIZOSFS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428593 | |

| Record name | H-Pro-NMe2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29802-22-0 | |

| Record name | H-Pro-NMe2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。